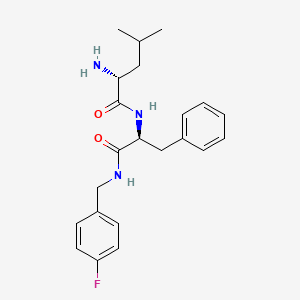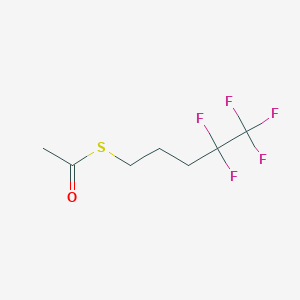![molecular formula C11H9N3O2 B12557174 1H-Pyrazolo[3,4-c]quinoline-1,4(2H)-dione, 3,5-dihydro-2-methyl- CAS No. 142598-50-3](/img/structure/B12557174.png)
1H-Pyrazolo[3,4-c]quinoline-1,4(2H)-dione, 3,5-dihydro-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazolo[3,4-c]quinoline-1,4(2H)-dione, 3,5-dihydro-2-methyl- is a heterocyclic compound that belongs to the class of pyrazoloquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[3,4-c]quinoline-1,4(2H)-dione, 3,5-dihydro-2-methyl- can be achieved through multicomponent reactions. One effective method involves the use of L-proline as a catalyst in a three-component reaction. This reaction typically involves the condensation of an aldehyde, a hydrazine, and a β-ketoester . The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of multicomponent reactions and catalytic processes can be scaled up for industrial applications. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazolo[3,4-c]quinoline-1,4(2H)-dione, 3,5-dihydro-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form fully aromatic systems.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazoloquinoline core.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline derivatives, while substitution reactions can yield a variety of functionalized pyrazoloquinolines.
Scientific Research Applications
1H-Pyrazolo[3,4-c]quinoline-1,4(2H)-dione, 3,5-dihydro-2-methyl- has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The unique electronic properties of this compound make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-c]quinoline-1,4(2H)-dione, 3,5-dihydro-2-methyl- involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes and receptors, thereby exerting its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]quinoline: Another member of the pyrazoloquinoline family with similar structural features but different functional groups.
1H-Pyrazolo[3,4-d]pyrimidine: A related compound with a pyrimidine ring instead of a quinoline ring.
1H-Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A more complex heterocyclic compound with additional nitrogen atoms in the ring system.
Uniqueness
1H-Pyrazolo[3,4-c]quinoline-1,4(2H)-dione, 3,5-dihydro-2-methyl- is unique due to its specific arrangement of nitrogen atoms and the presence of a dione functional group.
Properties
CAS No. |
142598-50-3 |
|---|---|
Molecular Formula |
C11H9N3O2 |
Molecular Weight |
215.21 g/mol |
IUPAC Name |
2-methyl-3,5-dihydropyrazolo[3,4-c]quinoline-1,4-dione |
InChI |
InChI=1S/C11H9N3O2/c1-14-11(16)8-6-4-2-3-5-7(6)12-10(15)9(8)13-14/h2-5,13H,1H3,(H,12,15) |
InChI Key |
BQXMBIQTJCISHQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(N1)C(=O)NC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


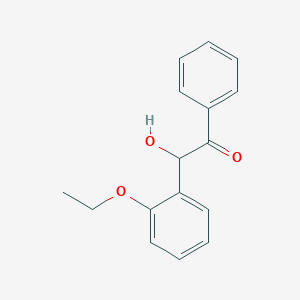

![6-Methoxy-8-nitro-2-[3-(trifluoromethyl)phenoxy]quinoline](/img/structure/B12557120.png)
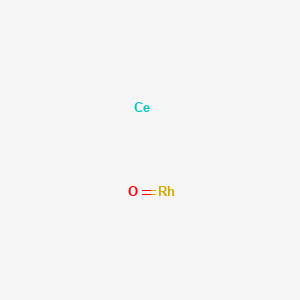
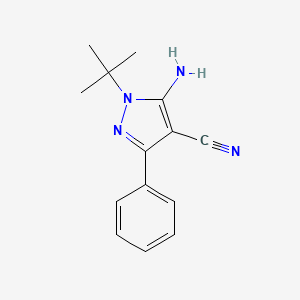
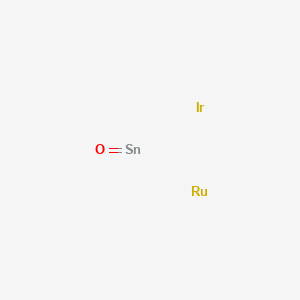
![Phosphonic acid, [2-[(methylsulfonyl)oxy]-3-phenylpropyl]-, diethyl ester](/img/structure/B12557138.png)
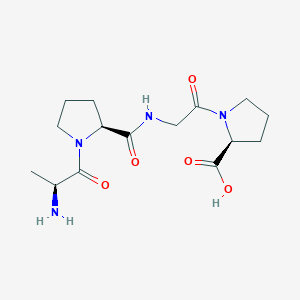
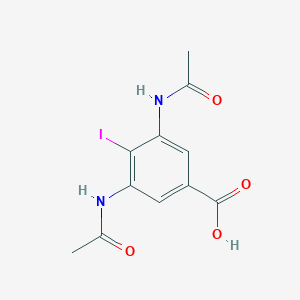
![2,2'-Disulfanediylbis{5-[(butoxymethyl)sulfanyl]-1,3,4-thiadiazole}](/img/structure/B12557146.png)
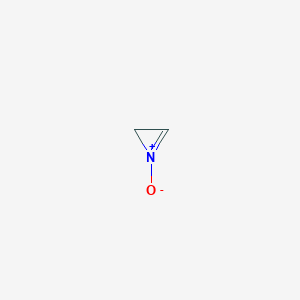
![{4-[(2-Hydroxypropanoyl)oxy]phenyl}(dimethyl)sulfanium chloride](/img/structure/B12557157.png)
